molecular formula C17H14ClN3O2S B12724433 Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- CAS No. 118449-22-2

Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Cat. No.: B12724433
CAS No.: 118449-22-2
M. Wt: 359.8 g/mol
InChI Key: ZPILZSROAVJILO-UHFFFAOYSA-N
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Description

Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with a unique structure that includes a quinazolinone core, a chloro substituent, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Thioether Formation: This involves the reaction of the quinazolinone derivative with a thiol compound under basic conditions to form the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Quinazolinones: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thioether-Linked Compounds: Compounds with thioether linkages but different core structures.

    Chloro-Substituted Compounds: Compounds with chloro substituents but different overall structures.

Uniqueness

What sets Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- apart is its unique combination of a quinazolinone core, a chloro substituent, and a thioether linkage

Properties

CAS No.

118449-22-2

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-[7-chloro-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H14ClN3O2S/c1-10-4-2-3-5-14(10)21-16(23)12-7-6-11(18)8-13(12)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22)

InChI Key

ZPILZSROAVJILO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC(=O)N

Origin of Product

United States

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